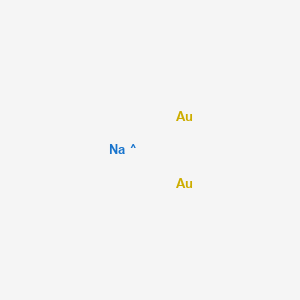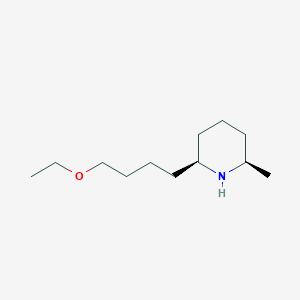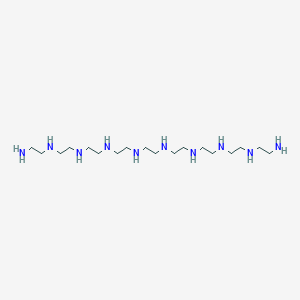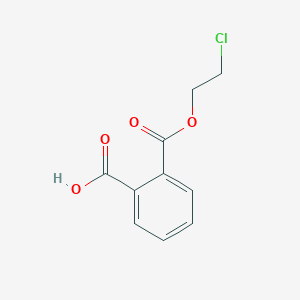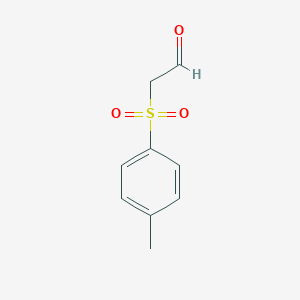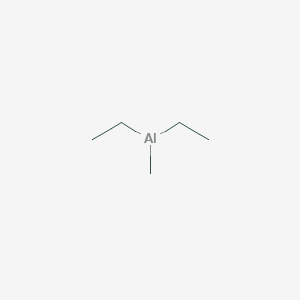
Diethyl(methyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(methyl)alumane is an organoaluminum compound with the chemical formula (C2H5)2AlCH3. It is a colorless liquid that is highly reactive and used in various chemical processes. Organoaluminum compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl(methyl)alumane can be synthesized through the reaction of diethylaluminum chloride with methyl lithium. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction is as follows:
(C2H5)2AlCl+CH3Li→(C2H5)2AlCH3+LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The reagents are handled in a closed system to prevent contamination and ensure safety. The product is purified through distillation under reduced pressure to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(methyl)alumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides and other by-products.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in substitution reactions where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen at room temperature.
Reduction: Often involves the use of hydrogen gas or other reducing agents under controlled conditions.
Substitution: Requires the presence of suitable nucleophiles or electrophiles, often in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Reduced organic compounds and aluminum by-products.
Substitution: New organoaluminum compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl(methyl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug synthesis and development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of diethyl(methyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. It can form complexes with other molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylaluminum: (C2H5)3Al
Diisobutylaluminum hydride: (i-C4H9)2AlH
Methylaluminoxane: (CH3AlO)n
Uniqueness
Diethyl(methyl)alumane is unique due to its specific combination of ethyl and methyl groups, which provides distinct reactivity compared to other organoaluminum compounds. Its ability to participate in a wide range of reactions makes it a valuable reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
13197-84-7 |
|---|---|
Molekularformel |
C5H13Al |
Molekulargewicht |
100.14 g/mol |
IUPAC-Name |
diethyl(methyl)alumane |
InChI |
InChI=1S/2C2H5.CH3.Al/c2*1-2;;/h2*1H2,2H3;1H3; |
InChI-Schlüssel |
MYBJXSAXGLILJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Al](C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


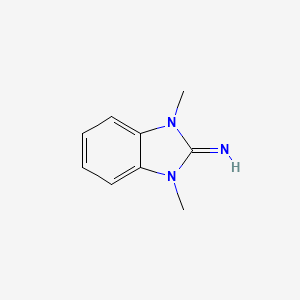
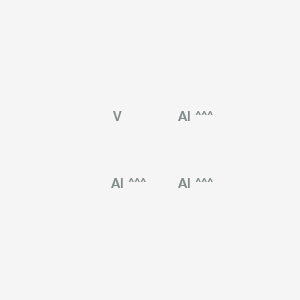
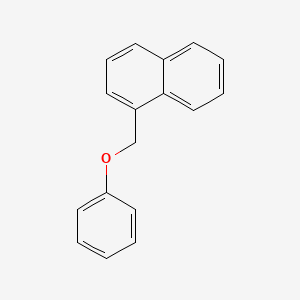
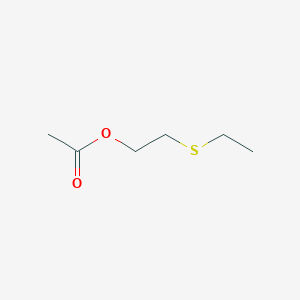

![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
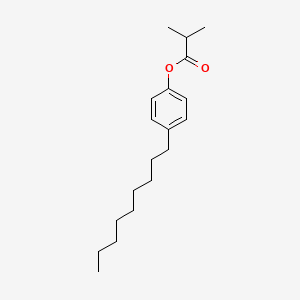
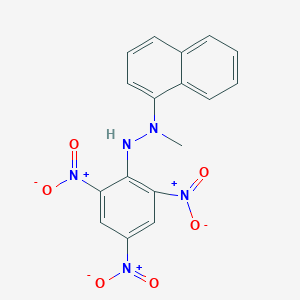
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
